7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid is an organic compound with a complex structure that includes a cyclopentene ring and a heptanoic acid chain
Vorbereitungsmethoden
The synthesis of 7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid involves several steps. One common method includes the reaction of 1-cyclopentene-1-heptanoic acid with methoxyamine under specific conditions to introduce the methoxyimino group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with target molecules, influencing their activity. The cyclopentene ring and heptanoic acid chain contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid can be compared with similar compounds such as:
1-Cyclopentene-1-heptanoic acid, 5-oxo-3-[(triethylsilyl)oxy]-, Methyl ester: This compound has a similar cyclopentene ring but differs in the functional groups attached, leading to different chemical properties and applications.
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate:
These comparisons highlight the unique aspects of this compound, particularly its methoxyimino group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52477-96-0 |
---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
7-(5-methoxyiminocyclopenten-1-yl)heptanoic acid |
InChI |
InChI=1S/C13H21NO3/c1-17-14-12-9-6-8-11(12)7-4-2-3-5-10-13(15)16/h8H,2-7,9-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
IUGGDBHNDDDYJW-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C1CCC=C1CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.